

# Application Notes and Protocols for Nickel-Catalyzed Reductive C-S Coupling

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## Compound of Interest

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This document provides detailed protocols and application notes for nickel-catalyzed reductive carbon-sulfur (C-S) cross-coupling reactions. This emerging methodology offers a powerful and versatile tool for the synthesis of aryl sulfides, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Nickel catalysis presents a more economical and sustainable alternative to traditional palladium-catalyzed methods.[2][4]

## Introduction

Nickel-catalyzed reductive cross-coupling has become a prominent strategy for C-S bond formation, enabling the coupling of two electrophilic partners, typically an aryl halide/pseudohalide and a thiol or its derivative, in the presence of a stoichiometric reductant.[5][6] This approach avoids the need for pre-formed, often unstable, organometallic reagents and demonstrates excellent functional group tolerance, making it highly valuable for late-stage functionalization in drug discovery.[2][7][8]

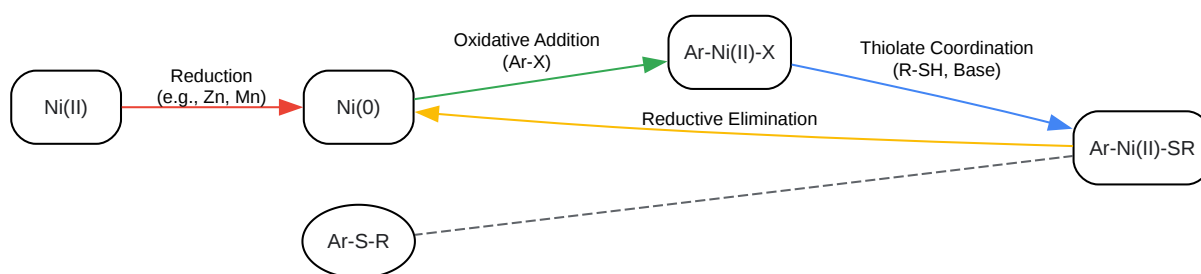
Recent advancements have expanded the scope of this transformation to include a wide range of coupling partners, from simple aryl halides to complex, sterically hindered molecules.[1][9] The reactions are typically characterized by mild conditions and high efficiency.[7]

## Mechanistic Overview: The Catalytic Cycle

The precise mechanism of Ni-catalyzed reductive C-S coupling can vary depending on the specific catalytic system and substrates. However, a generally accepted catalytic cycle involves the following key steps:

- Reduction of Ni(II) to Ni(0): The active Ni(0) catalyst is often generated in situ from a Ni(II) precatalyst through reduction by a metallic reductant such as zinc or manganese.<sup>[7]</sup>
- Oxidative Addition: The Ni(0) species undergoes oxidative addition to the aryl electrophile (Ar-X) to form a Ni(II)-aryl intermediate (Ar-Ni(II)-X).
- Thiolate Coordination/Transmetalation: The thiol (R-SH) or a corresponding thiolate anion coordinates to the nickel center.
- Reductive Elimination: The final C-S bond is formed through reductive elimination from the Ni(II) intermediate, yielding the desired aryl sulfide (Ar-S-R) and regenerating the Ni(0) catalyst to complete the cycle.

Some proposed mechanisms also involve Ni(I)/Ni(III) intermediates, particularly in systems that may proceed via radical pathways.<sup>[5][6][10]</sup>



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Caption: A generalized catalytic cycle for Ni-catalyzed reductive C-S coupling.

## Experimental Protocols

Herein, we provide two representative protocols for the nickel-catalyzed reductive C-S coupling of aryl halides with thiols.

## Protocol 1: Ni/dcype-Catalyzed Coupling of Aryl Bromides with Thiols

This protocol is adapted for the coupling of various aryl bromides with both aryl and alkyl thiols under mild conditions.

### Materials:

- Nickel(II) chloride ( $\text{NiCl}_2$ )
- 1,2-Bis(dicyclohexylphosphino)ethane (dcype)
- Zinc powder (Zn)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Aryl bromide
- Thiol
- Anhydrous N,N-Dimethylformamide (DMF)

### Procedure:

- **Reaction Setup:** In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine  $\text{NiCl}_2$  (5 mol%), dcype (10 mol%), and Zn powder (2.0 equiv.).
- **Reagent Addition:** Add the aryl bromide (1.0 equiv.), thiol (1.2 equiv.), and  $\text{Na}_2\text{CO}_3$  (2.0 equiv.).
- **Solvent Addition:** Add anhydrous DMF (0.2 M concentration with respect to the aryl bromide).
- **Reaction:** Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## Protocol 2: Ni/dppf-Catalyzed Coupling of Aryl Chlorides with Thiophenols

This protocol is effective for the coupling of more challenging aryl chlorides with thiophenols using an air-stable nickel(0) catalyst system.[\[11\]](#)

### Materials:

- Bis(1,5-cyclooctadiene)nickel(0) ( $\text{Ni}(\text{COD})_2$ )
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Aryl chloride
- Thiophenol
- Anhydrous 1,4-Dioxane

### Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Ni(0) catalyst by dissolving  $\text{Ni}(\text{COD})_2$  and dppf in anhydrous dioxane.
- Reaction Setup: To an oven-dried vial, add the aryl chloride (1.0 equiv.), thiophenol (1.1 equiv.), and  $\text{Cs}_2\text{CO}_3$  (1.5 equiv.).
- Catalyst Addition: Add the pre-formed Ni(0)/dppf catalyst solution (2.5 mol% Ni).
- Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.
- Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter.

- Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

## Data Presentation: Substrate Scope and Yields

The following tables summarize the performance of the nickel-catalyzed C-S coupling protocols with a variety of substrates.

Table 1: Ni/dcype-Catalyzed Coupling of Aryl Bromides with Thiols

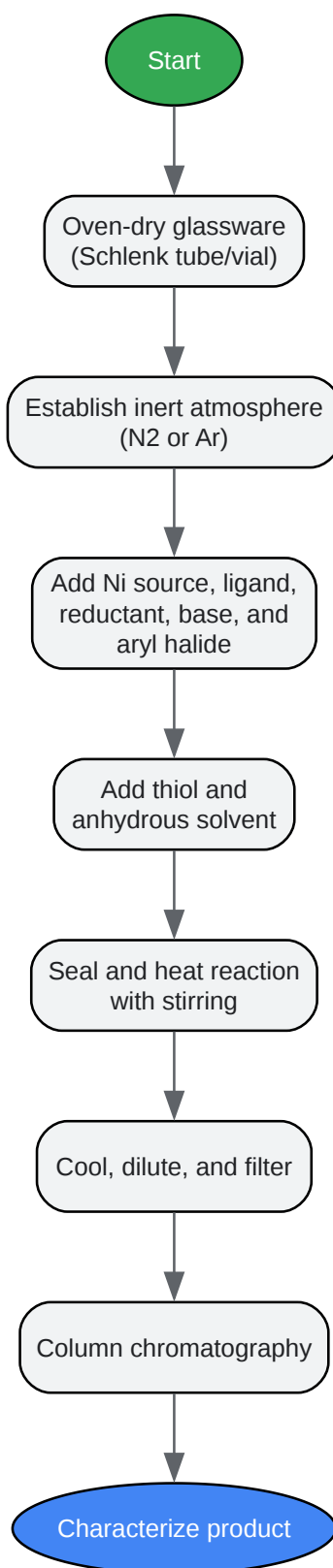
Entry	Aryl Bromide	Thiol	Product	Yield (%)
1	4-Bromotoluene	Thiophenol	4-Tolyl(phenyl)sulfane	92
2	4-Bromoanisole	Thiophenol	(4-Methoxyphenyl)(phenyl)sulfane	88
3	1-Bromo-4-(trifluoromethyl)benzene	Thiophenol	Phenyl(4-(trifluoromethyl)phenyl)sulfane	85
4	4-Bromobenzonitrile	Thiophenol	4-(Phenylthio)benz nitrile	95
5	4-Bromotoluene	Benzyl mercaptan	Benzyl(4-tolyl)sulfane	78
6	4-Bromotoluene	1-Dodecanethiol	Dodecyl(4-tolyl)sulfane	75

Table 2: Ni/dppf-Catalyzed Coupling of Aryl Chlorides with Thiophenols

Entry	Aryl Chloride	Thiophenol	Product	Yield (%)
1	4-Chlorotoluene	Thiophenol	4-Tolyl(phenyl)sulfane	85
2	4-Chloroanisole	Thiophenol	(4-Methoxyphenyl)(phenyl)sulfane	81
3	1-Chloro-4-nitrobenzene	Thiophenol	(4-Nitrophenyl)(phenyl)sulfane	90
4	2-Chloropyridine	Thiophenol	2-(Phenylthio)pyridine	76
5	4-Chlorotoluene	4-Methoxythiophenol	(4-Methoxyphenyl)(p-tolyl)sulfane	83

## Experimental Workflow

The general workflow for setting up a nickel-catalyzed reductive C-S coupling reaction is depicted below. Adherence to inert atmosphere techniques is crucial for achieving high yields and reproducibility.



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Caption: A standard workflow for Ni-catalyzed C-S coupling experiments.

## Applications in Drug Discovery

The thioether moiety is a common feature in many biologically active molecules and pharmaceuticals.[3] Nickel-catalyzed C-S coupling provides a robust and efficient method for the synthesis and derivatization of such compounds. Its broad functional group tolerance allows for the late-stage modification of complex molecules, which is a significant advantage in the drug discovery process.[2][7] This methodology facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

## Conclusion

Nickel-catalyzed reductive C-S coupling represents a significant advancement in synthetic organic chemistry. The protocols outlined in this document provide a practical guide for researchers to implement this powerful transformation in their own laboratories. The mild reaction conditions, broad substrate scope, and use of an inexpensive, earth-abundant metal catalyst make this methodology highly attractive for applications in academic research and the pharmaceutical industry.

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